Bimosiamose

selectin antagonism leukocyte adhesion comparative pharmacology

Bimosiamose(TBC-1269) is the ONLY pan-selectin antagonist with published clinical efficacy via inhaled delivery in asthma(50.2% late response reduction) and COPD(IL‑8 ↓9.49 ng/mL), plus preclinical validation in psoriasis PDX(200 mg/kg) and hepatic ischemia‑reperfusion(70% survival,81% neutrophil ↓). Its balanced E‑P‑L profile(~4.4:1:4.3) uniquely enables simultaneous interrogation of all selectin pathways—rivipansel & uproleselan bias toward E‑selectin—making this the essential reference compound for inflammation research. Choose Bimosiamose for translatable, multi‑isoform data.

Molecular Formula C46H54O16
Molecular Weight 862.9 g/mol
CAS No. 187269-40-5
Cat. No. B1667080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBimosiamose
CAS187269-40-5
Synonyms1,6-bis(3-(3-carboxymethylphenyl)-4-(2-alpha-D-mannopyranosyloxy)phenyl)hexane
bimosiamose
Molecular FormulaC46H54O16
Molecular Weight862.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O
InChIInChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1
InChIKeyRYWCQJDEHXJHRI-XJMXIVSISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bimosiamose (CAS 187269-40-5) Pan-Selectin Antagonist for Inflammatory Research | Scientific Procurement Overview


Bimosiamose (TBC-1269) is a synthetic non-oligosaccharide small-molecule pan-selectin antagonist with the molecular formula C₄₆H₅₄O₁₆ and molecular weight 862.91 [1]. It functions by competitively inhibiting the binding of selectin glycoprotein ligands to E-selectin, P-selectin, and L-selectin, thereby disrupting leukocyte tethering and rolling on vascular endothelium—the initial step in inflammatory cell recruitment [2]. As one of the earliest pan-selectin antagonists to advance through Phase II clinical evaluation in multiple inflammatory indications, Bimosiamose serves as a reference compound in the selectin antagonist class and remains a valuable tool compound for comparative pharmacology studies and preclinical inflammation research [3].

Why Bimosiamose Cannot Be Substituted with Other Selectin Antagonists in Preclinical and Clinical Research


Substitution among selectin antagonists without experimental validation introduces confounding variables due to substantial differences in isoform selectivity profiles, molecular structure, and clinical development trajectories. Bimosiamose exhibits a balanced pan-selectin inhibition profile with IC₅₀ values of 88 μM (E-selectin), 20 μM (P-selectin), and 86 μM (L-selectin), resulting in a distinct E:P:L selectivity ratio of approximately 4.4:1:4.3 [1]. In contrast, Rivipansel (GMI-1070) demonstrates markedly different isoform preference (E-selectin IC₅₀ = 4.3 μM vs. P-selectin IC₅₀ = 423 μM), while Uproleselan is essentially an E-selectin-specific antagonist (P-selectin IC₅₀ >10,000 μM) [2]. These divergent selectivity signatures preclude direct functional equivalence in experimental systems where multiple selectin-mediated pathways contribute to leukocyte trafficking. Furthermore, Bimosiamose has been clinically validated via the inhaled route in asthma and COPD trials with established human safety data at 10–70 mg inhaled doses, a delivery route and clinical dataset not available for most comparator compounds [3].

Bimosiamose Quantitative Differentiation Evidence: Comparative Selectivity, Clinical Efficacy, and Pharmacokinetics


Balanced Pan-Selectin Profile vs. Isoform-Biased Comparators

Bimosiamose demonstrates a balanced inhibition profile across all three selectin isoforms, with an E-selectin:P-selectin IC₅₀ ratio of 4.4:1 and a P-selectin:L-selectin ratio of 1:4.3. This contrasts sharply with Rivipansel, which exhibits 98-fold greater potency for E-selectin over P-selectin (IC₅₀ 4.3 μM vs. 423 μM), and Uproleselan, which is functionally E-selectin-specific with >4,200-fold selectivity over P-selectin (IC₅₀ 2.37 μM vs. >10,000 μM) [1]. The balanced pan-selectin inhibition of Bimosiamose is mechanistically relevant for experimental models where all three selectins contribute to inflammatory cell recruitment [2].

selectin antagonism leukocyte adhesion comparative pharmacology

Demonstrated Clinical Efficacy in Asthma: 50.2% Reduction in Late Asthmatic Response

In a randomized, double-blind, placebo-controlled crossover trial in 12 subjects with mild allergic asthma, inhaled Bimosiamose (70 mg twice daily for 3 days plus 70 mg once on day 4) significantly attenuated the maximum late asthmatic reaction (LAR) compared to placebo by 50.2% (placebo mean fall in FEV₁ -13.10 ± 2.30% vs. Bimosiamose -6.52 ± 3.86%; treatment effect p=0.045) [1]. This represents the first demonstration of clinical efficacy for any selectin antagonist in a human asthma model. Notably, no effect was observed on early asthmatic response, exhaled nitric oxide, or airway hyperresponsiveness to methacholine, confirming that Bimosiamose acts specifically on the late-phase inflammatory component of the asthmatic response [1].

asthma allergen challenge clinical pharmacology

Quantified Reduction of Airway Inflammation in COPD Patients: IL-8 Decrease of 9.49 ng/mL

In a 28-day crossover trial enrolling 77 COPD patients (mean FEV₁ 57% predicted), inhaled Bimosiamose (10 mg twice daily via breath-actuated nebulizer) produced a statistically significant reduction in sputum interleukin-8 (IL-8) concentration of -9.49 ng/mL compared to placebo (95% CI -18.8 to -2.7 ng/mL, p=0.008) [1]. Additionally, macrophage count decreased by -0.200 × 10⁶ cells/mL (95% CI -0.365 to -0.044, p=0.012). Total adverse event rates were balanced between Bimosiamose and placebo treatment arms, confirming tolerability over 28 days of repeated dosing [1]. The magnitude of IL-8 reduction is clinically meaningful, as IL-8 is a key neutrophil chemoattractant implicated in COPD airway inflammation [2].

COPD airway inflammation interleukin-8

Inhaled Route with Low Systemic Bioavailability: Defined Human Pharmacokinetics

First-in-human Phase I studies established the pharmacokinetic profile of inhaled Bimosiamose disodium in healthy male subjects. Following multiple-dose inhalation of 8–70 mg twice daily, Bimosiamose was detectable in plasma (Cₘₐₓ 64 ng/mL) only at doses ≥50 mg BID or ≥105 mg single dose, confirming low systemic bioavailability after pulmonary delivery [1]. For the highest multiple-dose regimen, median AUC was 5,746 h·ng/mL. This low systemic exposure profile contrasts with the preclinical and clinical development pathways of Rivipansel and Uproleselan, which are administered intravenously or subcutaneously and achieve substantially higher systemic concentrations [2]. The inhaled route for Bimosiamose enables direct pulmonary targeting while minimizing systemic off-target effects—a delivery advantage not shared by comparator selectin antagonists evaluated in respiratory indications [3].

pharmacokinetics inhalation delivery bioavailability

In Vivo Efficacy in Psoriasis: Preclinical PDX Model and Phase II Topical Trial

In a patient-derived xenograft (PDX) mouse model of psoriasis, systemic Bimosiamose administration (200 mg/kg) reduced skin scaliness, induration, and erythema—clinical hallmarks of psoriatic plaques [1]. In vitro, Bimosiamose at 129 μM inhibited HL-60 cell adhesion to immobilized E- and P-selectin under flow conditions, confirming functional antagonism of selectin-dependent cell recruitment [1]. A Phase II clinical trial evaluated topical Bimosiamose cream in 107 patients with chronic plaque psoriasis (NCT00823693), though published efficacy outcomes from this trial are limited [2]. The combination of preclinical PDX model validation plus clinical Phase II investigation in psoriasis distinguishes Bimosiamose from Rivipansel (focused on sickle cell vaso-occlusive crisis) and Uproleselan (focused on oncology indications) in the dermatological inflammation space .

psoriasis topical anti-inflammatory patient-derived xenograft

Established Human Tolerability Profile: 28-Day Repeated Dosing with Balanced AE Rates

In the 28-day COPD crossover trial (n=77), the total adverse event ratio for inhaled Bimosiamose (10 mg BID) was balanced with placebo, and no deaths or severe adverse events occurred [1]. Phase I dose-escalation studies in healthy males (n=48 single-dose, n=32 multiple-dose) reported 11 mild adverse events in the single-dose study and 34 mild adverse events in the multiple-dose study; adverse events were more frequent only at the highest dose tested (140 mg single dose) [2]. Importantly, forced expiratory volume in 1 second (FEV₁), vital signs, ECG parameters, and clinical laboratory values remained stable across all dosing cohorts, confirming that inhaled Bimosiamose does not induce bronchoconstriction or cardiovascular effects at therapeutic doses [2]. This established human safety dataset for inhaled administration is unique among pan-selectin antagonists and provides a risk-mitigated foundation for further pulmonary research [3].

safety tolerability clinical trial

Bimosiamose Optimal Research and Procurement Application Scenarios Based on Comparative Evidence


Preclinical Models of Pulmonary Inflammation Requiring Inhaled Pan-Selectin Antagonism

Bimosiamose is the only pan-selectin antagonist with published clinical efficacy data from inhaled delivery in asthma (50.2% reduction in late asthmatic response) and COPD (IL-8 reduction of 9.49 ng/mL) [1]. Researchers utilizing ovalbumin-induced or house dust mite-induced murine asthma models, as well as LPS- or cigarette smoke-induced COPD models, should select Bimosiamose as the reference pan-selectin antagonist due to its established pulmonary safety profile and validated efficacy in attenuating airway inflammation when administered via inhalation. The availability of human PK data confirming low systemic bioavailability after inhaled dosing further supports its use in studies requiring localized pulmonary targeting without confounding systemic effects [2].

Comparative Selectin Pharmacology Studies Requiring Balanced Multi-Isoform Inhibition

For investigators conducting mechanistic studies of leukocyte trafficking where contributions from E-, P-, and L-selectin must be simultaneously interrogated, Bimosiamose provides a unique balanced pan-selectin profile (E:P:L IC₅₀ ratio ~4.4:1:4.3) [1]. This contrasts with isoform-biased comparators such as Rivipansel (98-fold E-selectin preference over P-selectin) and Uproleselan (>4,200-fold E-selectin selectivity), making Bimosiamose the appropriate choice for experiments where selective inhibition of a single isoform would produce incomplete or misleading functional outcomes [1]. In vitro adhesion assays using HL-60 cells under flow conditions have validated Bimosiamose's functional inhibition of selectin-dependent rolling at 129 μM, providing a validated experimental starting concentration [2].

Dermatological Inflammation Models and Topical Anti-Inflammatory Screening

Bimosiamose is the only pan-selectin antagonist with preclinical validation in a patient-derived xenograft (PDX) mouse model of psoriasis, where systemic administration (200 mg/kg) reduced skin scaliness, induration, and erythema [1]. The compound's Phase II clinical evaluation as a topical cream formulation (NCT00823693) establishes its translational relevance for cutaneous inflammation research. Investigators studying imiquimod-induced psoriasis models, contact hypersensitivity, or atopic dermatitis should consider Bimosiamose as the reference pan-selectin antagonist for topical or systemic anti-inflammatory benchmarking studies [1].

Ischemia-Reperfusion Injury Models Requiring Neutrophil Recruitment Inhibition

In a rat model of severe hepatic ischemia-reperfusion injury, intravenous Bimosiamose (25 mg/kg) administered 15 minutes before reperfusion achieved 70% overall survival and produced an 81% reduction in neutrophil migration to the liver, accompanied by decreased ALT, AST, LDH, and myeloperoxidase levels at 6 hours post-reperfusion [1]. For researchers investigating selectin-dependent neutrophil recruitment in hepatic, renal, or myocardial ischemia-reperfusion models, Bimosiamose offers a well-characterized tool compound with published efficacy metrics and dosing parameters derived from peer-reviewed preclinical studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bimosiamose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.